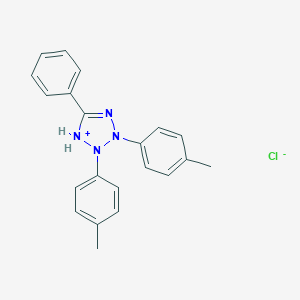

2,3-Di(p-tolyl)-5-phenyltetrazoliumchlorid

Übersicht

Beschreibung

2,3-Di(p-tolyl)-5-phenyltetrazolium Chloride is a useful research compound. Its molecular formula is C21H19ClN4 and its molecular weight is 364.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2,3-Di(p-tolyl)-5-phenyltetrazolium Chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Di(p-tolyl)-5-phenyltetrazolium Chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Mikrobielle Lebensfähigkeit und Zählung

2,3-Di(p-tolyl)-5-phenyltetrazoliumchlorid: , allgemein als CTC bezeichnet, wird in der Mikrobiologie als Vitalitätsfarbstoff verwendet. Es handelt sich um eine redoxsensitive Verbindung, die bei Reduktion ein fluoreszierendes Formazanprodukt erzeugt, was die Atmungstätigkeit in Zellen anzeigt . Diese Eigenschaft macht es wertvoll für den schnellen Nachweis von lebensfähigen Bakterien, insbesondere in der Lebensmittelsicherheit und -verarbeitung, um potenzielle lebensmittelbedingte Krankheiten und Verderb zu kontrollieren .

Umweltüberwachung

CTC wird in der Umweltwissenschaft eingesetzt, um die Stoffwechselaktivität von Bakterienpopulationen in verschiedenen Proben, einschließlich Wasser, zu beurteilen. Es hilft bei der Unterscheidung zwischen lebenden und toten Bakterienzellen, was für die Umweltüberwachung und die Beurteilung der Auswirkungen von Schadstoffen auf mikrobielle Gemeinschaften entscheidend ist .

Lebensmittelsicherheit

In der Lebensmittelindustrie wird CTC verwendet, um die Sicherheit und Qualität von Produkten zu gewährleisten. Es hilft beim Nachweis von lebensfähigen Mikroben, die zu Verderb oder lebensmittelbedingten Krankheiten führen können. Die Fähigkeit, Bakterien schnell zu detektieren und zu zählen, trägt dazu bei, hohe Standards für Lebensmittelhygiene und Verbrauchersicherheit aufrechtzuerhalten .

Pharmazeutische Forschung

CTC findet Anwendung in der pharmazeutischen Forschung, wo es zur Bestimmung der Zellviabilität verwendet wird. Dies ist besonders wichtig bei der Entwicklung neuer Medikamente und Therapien, bei denen die Auswirkungen von Verbindungen auf die Zellatmung untersucht werden .

Klinische Diagnostik

In der klinischen Diagnostik können CTC-basierte Assays verwendet werden, um die Redoxaktivität von Zellen zu messen, die ein Indikator für die Zellgesundheit und -viabilität ist. Dies hat Auswirkungen auf die Diagnose verschiedener Krankheiten und Zustände, bei denen die Zellviabilität ein Problem darstellt .

Chemische Synthese

CTC ist auch in der chemischen Synthese relevant, wo es als Redoxindikator verwendet wird. Seine Fähigkeit, bei Reduktion ein fluoreszierendes Formazan zu erzeugen, macht es zu einem nützlichen Werkzeug zur Überwachung von Redoxreaktionen in synthetischen Prozessen .

Industrielle Anwendungen

In industriellen Umgebungen wird CTC zur Überwachung der mikrobiellen Aktivität eingesetzt, was bei Prozessen wie der Bioremediation oder der Abwasserbehandlung entscheidend sein kann. Seine schnelle Reaktionszeit und die Fähigkeit, quantitative Messungen zu liefern, machen es zu einer effizienten Wahl für die industrielle Mikrobiologie .

Histochemie und Zellbiologie

Schließlich wird CTC in der Histochemie und Zellbiologie häufig verwendet, um die Gewebsmorphologie und die Funktion lebender Zellen zu untersuchen. Es hilft bei der Visualisierung von Zellstrukturen und dem besseren Verständnis von Zellprozessen .

Wirkmechanismus

Target of Action

The primary target of 2,3-Di(p-tolyl)-5-phenyltetrazolium Chloride, also known as 5-Cyano-2,3-di-(p-tolyl)tetrazolium Chloride (CTC), is the respiratory activity in cells . It is primarily used to detect metabolic activity in microorganisms .

Mode of Action

CTC is a redox-sensitive dye that functions as a cellular indicator . This membrane-permeable indicator is readily taken up by living cells and reduced by respiratory activity to produce a red fluorescent, water-insoluble formazan crystal .

Biochemical Pathways

CTC is involved in the redox reactions within the cell. It is reduced during the respiratory activity of the cell, indicating the metabolic activity of the cell . The reduction of CTC results in the formation of a red fluorescent formazan crystal .

Pharmacokinetics

It is known that ctc is a membrane-permeable compound, which suggests that it can be absorbed and distributed within the cells . The compound is reduced (metabolized) during the respiratory activity of the cell .

Result of Action

The reduction of CTC during the respiratory activity of the cell results in the formation of a red fluorescent formazan crystal . This fluorescence can be detected and used to indicate the metabolic activity of the cell . Cells with high respiratory activity will reduce more CTC and thus produce a stronger fluorescence .

Action Environment

The action of CTC is influenced by the metabolic activity of the cells, which can be affected by various environmental factors such as temperature, nutrient availability, and presence of other organisms . .

Biochemische Analyse

Biochemical Properties

In biochemical reactions, 2,3-Di(p-tolyl)-5-phenyltetrazolium Chloride serves as a sensitive indicator of cellular respiration . This dye is permeable to the cell membrane and is rapidly taken up by healthy, active cells . During respiratory activity, it is reduced to a water-insoluble, red fluorescent formazan crystal . The exact enzymes, proteins, and other biomolecules it interacts with are not specified in the available literature.

Cellular Effects

The effects of 2,3-Di(p-tolyl)-5-phenyltetrazolium Chloride on cells are primarily related to its role as an indicator of metabolic activity . Cells with strong respiratory activity can reduce more of the dye, producing a stronger fluorescent product . This provides a semi-quantitative method for assessing the health of cells .

Molecular Mechanism

The molecular mechanism of action of 2,3-Di(p-tolyl)-5-phenyltetrazolium Chloride involves its reduction during respiratory activity . The dye is taken up by cells and reduced to a fluorescent formazan crystal during electron transfer processes associated with respiration . The exact details of its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are not specified in the available literature.

Temporal Effects in Laboratory Settings

It is known that the dye is stable and does not degrade rapidly .

Metabolic Pathways

2,3-Di(p-tolyl)-5-phenyltetrazolium Chloride is involved in the respiratory electron transfer pathway . The exact enzymes or cofactors it interacts with, as well as its effects on metabolic flux or metabolite levels, are not specified in the available literature.

Eigenschaften

IUPAC Name |

2,3-bis(4-methylphenyl)-5-phenyltetrazol-2-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N4.ClH/c1-16-8-12-19(13-9-16)24-22-21(18-6-4-3-5-7-18)23-25(24)20-14-10-17(2)11-15-20;/h3-15H,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUFYUKONKRMAMS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2N=C(N=[N+]2C3=CC=C(C=C3)C)C4=CC=CC=C4.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

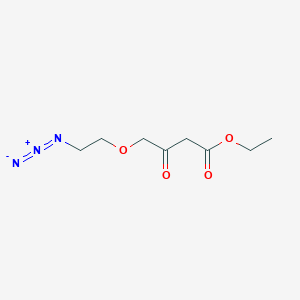

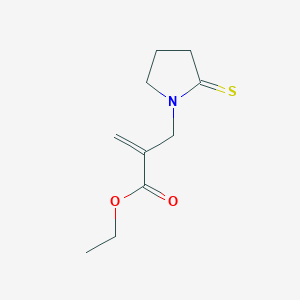

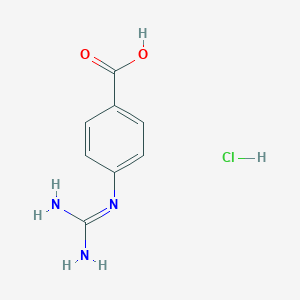

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[Ethylsulfanyl-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanylmethylsulfanyl]methylidene]cyanamide](/img/structure/B19125.png)

![Sodium Benzo[d]isoxazol-3-ylmethanesulfonate](/img/structure/B19128.png)

![2-(5-Thioxoimidazo[1,2-a]pyridin-1(5H)-yl)acetic acid](/img/structure/B19130.png)

![(2S,3aS,6aS)-Benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride](/img/structure/B19151.png)